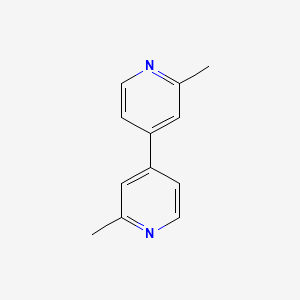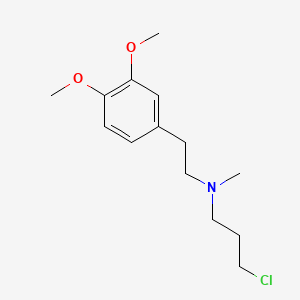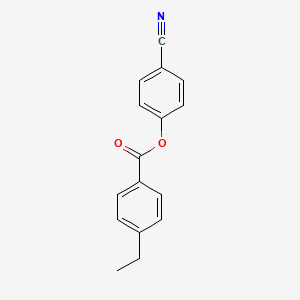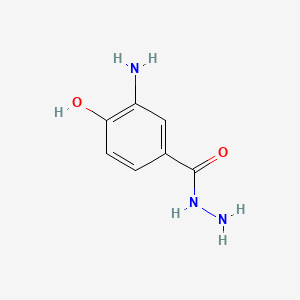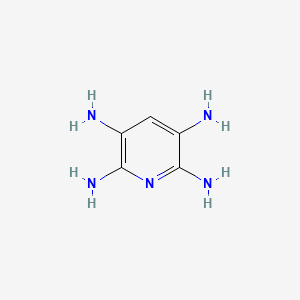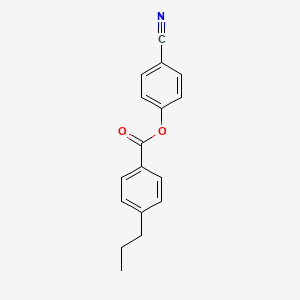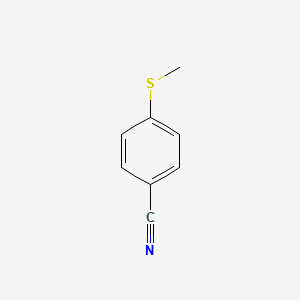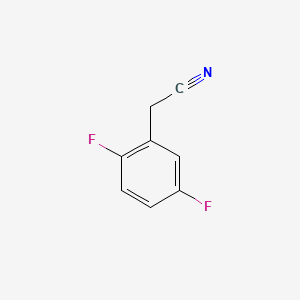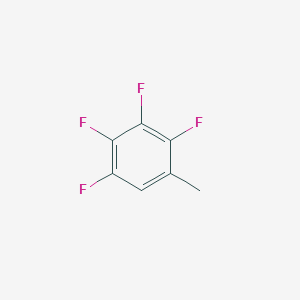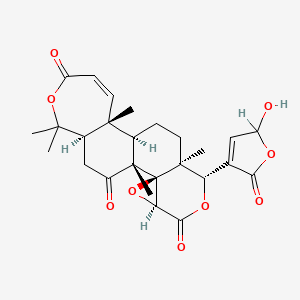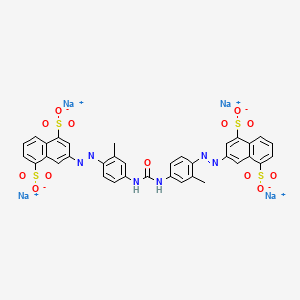
Direktes Gelb 50
Übersicht
Beschreibung
Direct Yellow 50 is a dye that is commonly used in various industries. It is known for its yellow color and is often used in textile, paper, and plastic industries . The dye is also used for staining pollen coat and pollen wall .
Molecular Structure Analysis
The molecular formula of Direct Yellow 50 is C35H24N6Na4O13S4 . This indicates that the molecule is composed of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms.
Chemical Reactions Analysis
Direct Yellow 50 has been studied for its adsorption properties. For instance, it has been observed that the dye can be removed from aqueous solutions using weakly basic anion exchangers . Additionally, photocatalytic degradation of Direct Yellow 50 has been studied using ZnO/POEANI nanocomposites .
Physical and Chemical Properties Analysis
Direct Yellow 50 appears as a yellow powder . It has a molecular weight of 956.82 . The dye has a tinting strength of 100±3% and is insoluble in water to an extent of ≤1%. It has a moisture content of ≤5% and residues on sieve (80 mesh) of ≤5% .
Wissenschaftliche Forschungsanwendungen
Abwasserbehandlung
Direktes Gelb 50: wird in großem Umfang in Industrien wie Textil, Papier und Kunststoffen eingesetzt, die erhebliche Mengen an Abwasser erzeugen, das giftige Farbstoffe enthält. Adsorptionstechniken gelten als sehr effektiv zur Entfernung von Farbstoffen aus Abwasser. Schwach basische Anionenaustauscher wie Amberlyst-Harze wurden auf ihre Fähigkeit untersucht, this compound aus wässrigen Lösungen zu entfernen. Das Polyacrylat-Harz Amberlyst A24 zeigte beispielsweise eine vielversprechende Aufnahmekapazität von 666,5 mg/g des Farbstoffs .
Umweltverschmutzungskontrolle
Die Entfernung von Direktem Gelb 50 ist aufgrund seiner toxischen Natur und hohen Löslichkeit von entscheidender Bedeutung, die die Umwelt gefährden. Studien haben sich auf die Adsorption von Direktem Gelb 50 auf modifiziertes Graphenoxid konzentriert, das durch verschiedene Techniken charakterisiert wurde und sich als effektiver Adsorptionsmittel für den Farbstoff erwiesen hat .
Kolorimetrische Analyse
This compound kann in kolorimetrischen Bewertungen verwendet werden, um die Reinheit oder den Gehalt an Wirkstoffen in selektiven Farbstoffen/Pigmenten zu bestimmen. Es hilft auch bei der Identifizierung von Farbstoffen, der Messung der Oberflächenfarbstärke gefärbter Textilien und der Schätzung der Schmutz-Entfernungswirksamkeit verschiedener Waschmittel, die für Textilien verwendet werden .
Textilindustrie
In der Textilindustrie wird this compound häufig zum Färben von Zellulosegewebe, Papier und Leder verwendet. Es bietet Vorteile wie Kosteneffizienz, bessere Lichtechtheit, einfache Anwendung und kürzere Farbstoffzyklen .
Optimierung des Färbeprozesses
Kolorimetrische Messungen mit Direktem Gelb 50 sind wertvoll für die Prozess- und Produktkontrolle beim Färben von Textilmaterialien. Dazu gehören die Optimierung von Färbeprozessvariablen und die Präzisionsbewertung der Farbechtheit gefärbter Textilien unter verschiedenen Bedingungen .
Sorptionsstudien
Die Wechselwirkung von Direktem Gelb 50 mit verschiedenen Sorptionsmitteln ist ein interessantes Feld, insbesondere im Hinblick auf das Verständnis der Kinetik und des Gleichgewichts der Farbstoffaufnahme. Diese Forschung hat Auswirkungen auf die Entwicklung effizienterer Systeme zur Farbstoffentfernung aus industriellen Abwässern .
Analytische Chemie
This compound spielt eine Rolle in der analytischen Chemie, wo es zur Kalibrierung von Instrumenten und als Standard für den Vergleich bei der Analyse ähnlicher Verbindungen verwendet wird .
Überwachung industrieller Prozesse
Die Verwendung von Direktem Gelb 50 bei der Überwachung industrieller Prozesse hilft, die Qualität und Konsistenz von Produkten zu gewährleisten. Seine Anwendung in kolorimetrischen Bewertungen stellt sicher, dass die Farbqualität von Produkten die geforderten Standards erfüllt .
Safety and Hazards
Direct contact with Direct Yellow 50 should be avoided. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation. In case of accidental release, it is advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Wirkmechanismus
Target of Action
Direct Yellow 50 is primarily targeted at cotton fabrics . It is a good dyeing agent for cotton fabrics, which means that the primary targets of Direct Yellow 50 are the cotton fibers .
Mode of Action
The mode of action of Direct Yellow 50 involves its interaction with cotton fibers. The dye molecules of Direct Yellow 50 bind to the cotton fibers, resulting in a change in the color of the fabric . This interaction is facilitated by the chemical structure of Direct Yellow 50, which allows it to effectively bind to the cotton fibers .
Biochemical Pathways
The biochemical pathways affected by Direct Yellow 50 are primarily related to the dyeing process. When Direct Yellow 50 is applied to cotton fabrics, it initiates a series of chemical reactions that result in the dye molecules binding to the cotton fibers . The downstream effects of this process include a change in the color of the fabric .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Direct Yellow 50, we can discuss its behavior in terms of its absorption, distribution, metabolism, and excretion (ADME) in the dyeing process. Direct Yellow 50 is absorbed by the cotton fibers during the dyeing process . Once absorbed, it is distributed throughout the fabric, where it binds to the fibers .
Result of Action
The result of Direct Yellow 50’s action is a change in the color of the cotton fabric . The dye molecules of Direct Yellow 50 bind to the cotton fibers, resulting in a visible color change . This color change is the primary molecular and cellular effect of Direct Yellow 50’s action .
Action Environment
The action of Direct Yellow 50 can be influenced by various environmental factors. For instance, the temperature can affect the dyeing process . Studies have shown that the dye adsorption capacities of Direct Yellow 50 were different at temperatures of 25°C, 35°C, and 45°C . This suggests that the temperature can influence the efficacy and stability of Direct Yellow 50 .
Biochemische Analyse
Biochemical Properties
It is known that the compound is a good dyeing agent for cotton fabrics
Molecular Mechanism
It is known that the compound is a good dyeing agent for cotton fabrics
Temporal Effects in Laboratory Settings
One study has reported that the adsorption of Direct Yellow 50 onto marble powder reached equilibrium after 20 minutes
Eigenschaften
IUPAC Name |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N6O13S4.4Na/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFRTDKENRGSSX-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H24N6Na4O13S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041729 | |
| Record name | C.I. Direct Yellow 50, tetrasodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
956.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3214-47-9 | |
| Record name | Direct Yellow 50 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Yellow 50, tetrasodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT YELLOW 50 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3035X15Y8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


